Cyclohexanone, 2-(thioacetyl)- Cyclohexanone, 2-(thioacetyl)-
Brand Name: Vulcanchem
CAS No.: 15578-82-2
VCID: VC21055892
InChI: InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3
SMILES: CC(=S)C1CCCC=C1O
Molecular Formula: C8H12OS
Molecular Weight: 156.25 g/mol

Cyclohexanone, 2-(thioacetyl)-

CAS No.: 15578-82-2

Cat. No.: VC21055892

Molecular Formula: C8H12OS

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanone, 2-(thioacetyl)- - 15578-82-2

Specification

CAS No. 15578-82-2
Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
IUPAC Name 1-(2-hydroxycyclohex-2-en-1-yl)ethanethione
Standard InChI InChI=1S/C8H12OS/c1-6(10)7-4-2-3-5-8(7)9/h5,7,9H,2-4H2,1H3
Standard InChI Key APYYINKRGGMOSK-UHFFFAOYSA-N
SMILES CC(=S)C1CCCC=C1O
Canonical SMILES CC(=S)C1CCCC=C1O

Introduction

Cyclohexanone, 2-(thioacetyl)- is a versatile organic compound featuring a cyclohexane ring with both ketone and thioester functionalities. Its molecular formula is C8H12OS, and it plays a significant role in organic synthesis due to its reactive groups . This article will delve into the properties, synthesis methods, applications, and research findings related to this compound.

Synthesis Methods

The synthesis of Cyclohexanone, 2-(thioacetyl)- typically involves the reaction of cyclohexanone with thioacetic acid or its derivatives. This method is efficient and yields good quantities of the desired product.

Synthesis Steps:

  • Starting Materials: Cyclohexanone and thioacetic acid.

  • Reaction Conditions: The reaction often requires mild conditions with appropriate catalysts or bases.

  • Product Yield: Generally high yield depending on reaction conditions.

Applications in Organic Synthesis

Cyclohexanone, 2-(thioacetyl)- participates in various chemical reactions due to its reactive functional groups:

  • Ketones can undergo nucleophilic addition reactions.

  • Thioster Groups can participate in transesterification reactions or act as leaving groups.

These properties make it valuable for synthesizing complex organic molecules.

Example Reactions:

  • Nucleophilic addition to form new carbon-carbon bonds.

  • Transesterification reactions involving the thioster group.

Potential Areas of Application:

  • Pharmaceutical Intermediates: Due to its versatility in forming complex molecules.

  • Material Science: Possibly used for creating novel polymers or coatings through cross-linking reactions involving the thioster functionality.

Given the lack of detailed studies specifically targeting this compound's applications beyond general synthetic utility , further research could explore these areas more deeply.

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